molecular formula C14H14O2 B1614788 2-(6-Methoxynaphthalen-2-yl)propanal CAS No. 27602-75-1

2-(6-Methoxynaphthalen-2-yl)propanal

Cat. No.: B1614788
CAS No.: 27602-75-1
M. Wt: 214.26 g/mol
InChI Key: RCGQAPUWWHXBOK-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)propanal (CAS 27602-75-1) is a high-value aldehyde intermediate with significant relevance in organic and medicinal chemistry research. This compound, with a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol, is structurally related to naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID) . Its primary research application is as a versatile building block in complex synthetic methodologies. For instance, it serves as a crucial electrophile in diastereoselective silyl enol ether Prins cyclization reactions to synthesize cis-2,6-disubstituted tetrahydropyran-4-ones . These tetrahydropyran scaffolds are common motifs in numerous biologically active natural products, making this aldehyde a valuable reagent for constructing pharmaceutically relevant heterocyclic structures . The compound should be stored refrigerated at 2-8°C . This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanal
Source PubChem
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InChI

InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGQAPUWWHXBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950271
Record name 2-(6-Methoxynaphthalen-2-yl)propanal
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27602-75-1
Record name 6-Methoxy-α-methyl-2-naphthaleneacetaldehyde
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Record name 6-Methoxy-alpha-methylnaphthalen-1-acetaldehyde
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Record name 2-(6-Methoxynaphthalen-2-yl)propanal
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Record name 6-methoxy-α-methylnaphthalen-1-acetaldehyde
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Advanced Synthetic Methodologies for 2 6 Methoxynaphthalen 2 Yl Propanal

Retrosynthetic Analysis of 2-(6-Methoxynaphthalen-2-yl)propanal

Retrosynthetic analysis is a technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. For this compound, also known as naproxenal nih.gov, this analysis reveals several strategic pathways for its construction.

Key Disconnections and Strategic Bonds

The primary retrosynthetic disconnections for this compound involve functional group interconversion (FGI) and carbon-carbon (C-C) bond cleavage.

Functional Group Interconversion (FGI): This is the most common approach, targeting the aldehyde functional group. The aldehyde can be retrosynthetically disconnected to a variety of precursor functional groups, suggesting the following forward reactions:

Oxidation: The aldehyde is seen as the oxidation product of the corresponding primary alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol (B8774424).

Reduction: The aldehyde can be derived from the reduction of a carboxylic acid derivative, such as an ester, acid chloride, or nitrile. The most prominent precursor is the widely available pharmaceutical, 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen). mdpi.comnih.gov

C-C Bond Formation: A more fundamental disconnection involves breaking the C-C bond that attaches the propanal side chain to the naphthalene (B1677914) ring.

Hydroformylation: A powerful disconnection strategy views the target molecule as the product of a hydroformylation reaction. This breaks the molecule down to 2-vinyl-6-methoxynaphthalene, which can be synthesized from precursors like 2-bromo-6-methoxynaphthalene. chemicalbook.com

Friedel-Crafts Acylation Approach: Another C-C disconnection leads to a naphthalene core and a propanoyl synthon. This suggests a Friedel-Crafts acylation of a suitable naphthalene precursor, such as 2-methoxynaphthalene, followed by transformations to introduce the aldehyde functionality.

These disconnections highlight the key strategic bonds for synthesis: the C-O bond in the aldehyde (targeted by FGI) and the C-C bond between the naphthalene ring and the side chain.

Precursor Identification and Availability

The retrosynthetic analysis identifies several key precursors. Their availability is a crucial factor in designing an efficient synthesis.

PrecursorCAS NumberAvailabilityCorresponding Synthetic Route
2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen)22204-53-1Widely available as a commercial pharmaceutical. google.comReduction of Carboxylic Acid Derivatives
2-(6-Methoxynaphthalen-2-yl)propan-1-ol (Naproxen-ol)32305-58-1Can be synthesized from Naproxen (B1676952) via reduction. nih.govOxidation of Corresponding Alcohols
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate26159-35-3Commercially available or can be prepared by esterification of Naproxen.Reduction of Carboxylic Acid Derivatives
2-Vinyl-6-methoxynaphthalene63444-51-9Commercially available from various chemical suppliers. chemicalbook.comchemspider.comnih.govtcichemicals.comFormylation Reactions (Hydroformylation)
2-Bromo-6-methoxynaphthalene5111-65-9Commercially available and can be synthesized from 2-methoxynaphthalene.Precursor to 2-vinyl-6-methoxynaphthalene chemicalbook.com
2-Propanoyl-6-methoxynaphthalene3900-45-6Can be synthesized via Friedel-Crafts acylation of 2-methoxynaphthalene. A known route to Naproxen involves its conversion through a 1,2-aryl shift. scispace.comgoogle.comPrecursor for rearrangement-based syntheses of the Naproxen backbone

Conventional Synthetic Routes to this compound

Several conventional methods have been established for the synthesis of this compound, primarily leveraging readily available precursors like Naproxen.

Oxidation of Corresponding Alcohols or Glycols

The oxidation of the primary alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol, is a direct and efficient method to produce the target aldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.

The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method. wikipedia.orgorganic-chemistry.org It operates under mild, neutral conditions at room temperature, offering high yields and chemoselectivity, which is advantageous for substrates with sensitive functional groups. wikipedia.orgalfa-chemistry.com The reaction is typically performed in chlorinated solvents like dichloromethane. organic-chemistry.org

Key Features of Dess-Martin Oxidation:

Mild Conditions: Neutral pH and room temperature operation. wikipedia.org

High Selectivity: Oxidizes primary alcohols to aldehydes with minimal over-oxidation. chemistrysteps.com

Simplified Workup: Products are often easily separated from the iodo-compound byproduct. organic-chemistry.org

Oxidizing AgentTypical SolventTemperatureKey Advantages
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room TemperatureHigh selectivity, mild conditions, good yields. wikipedia.orgalfa-chemistry.com
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room TemperatureGood for selective oxidation to aldehydes.
Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N)Dichloromethane (CH₂Cl₂)-78 °C to RTAvoids heavy metals, very mild.

Reduction of Carboxylic Acid Derivatives (e.g., esters, nitriles)

This approach utilizes derivatives of the readily available Naproxen. The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol. Therefore, the acid is typically converted to a more suitable derivative first.

A common strategy involves a two-step process:

Reduction to Alcohol: Naproxen is reduced to 2-(6-methoxynaphthalen-2-yl)propan-1-ol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation to Aldehyde: The resulting alcohol is then oxidized to the aldehyde as described in section 2.2.1.

Alternatively, the partial reduction of an ester derivative, such as methyl 2-(6-methoxynaphthalen-2-yl)propanoate, can yield the aldehyde directly. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction must be carefully controlled at low temperatures (e.g., -78 °C) with a stoichiometric amount of DIBAL-H to prevent over-reduction to the alcohol. chemistrysteps.com The reaction is quenched at low temperature, and the aldehyde is liberated upon aqueous workup. chemistrysteps.com

Precursor DerivativeReducing AgentTemperatureProduct
Methyl 2-(6-methoxynaphthalen-2-yl)propanoateDIBAL-H-78 °CThis compound commonorganicchemistry.commasterorganicchemistry.com
2-(6-Methoxynaphthalen-2-yl)propanoyl chlorideLiAl(OtBu)₃-78 °CThis compound
2-(6-Methoxynaphthalen-2-yl)propanenitrileDIBAL-H-78 °C to RTThis compound (after hydrolysis) masterorganicchemistry.com

Formylation Reactions of Naphthalene Precursors

Formylation reactions introduce the aldehyde functionality directly or indirectly onto the naphthalene core. While classic formylation methods (e.g., Vilsmeier-Haack) typically install a simple formyl group (-CHO), more advanced strategies can construct the entire propanal side chain.

A highly effective and modern approach is the asymmetric hydroformylation of 2-vinyl-6-methoxynaphthalene. This reaction involves the addition of a formyl group and a hydrogen atom across the vinyl double bond. By using chiral rhodium or cobalt catalysts, this method can produce the chiral aldehyde (S)-2-(6-methoxynaphthalen-2-yl)propanal, a direct precursor to (S)-Naproxen, with high enantioselectivity. nih.gov This method is powerful as it constructs the carbon skeleton and the aldehyde functionality, while also setting the crucial stereocenter, in a single step.

The starting material, 2-vinyl-6-methoxynaphthalene, can be prepared from 2-bromo-6-methoxynaphthalene via palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling with a vinyl organometallic reagent. chemicalbook.com

ReactionPrecursorReagentsKey Feature
Asymmetric Hydroformylation2-Vinyl-6-methoxynaphthaleneCO/H₂, Chiral Rh or Co catalyst nih.govSingle-step synthesis of chiral aldehyde from an alkene.
Heck Reaction followed by Isomerization/Oxidation2-Bromo-6-methoxynaphthaleneAcrolein acetal (B89532), Pd catalyst, then acid/oxidantBuilds the side chain, followed by functional group manipulation.

Carbonyl Homologation and Chain Extension Methodologies

Carbonyl homologation provides a direct route to extend the carbon chain of a precursor molecule, transforming a ketone or a simpler aldehyde into the target propanal structure. A notable strategy begins with the readily available 2-acetyl-6-methoxynaphthalene. This method involves the conversion of the ketone to a corresponding epoxide, which then undergoes rearrangement to the desired aldehyde. google.com

The key steps are:

Epoxide Formation : The ketone, 2-acetyl-6-methoxynaphthalene, is reacted with a reagent like trimethylsulfonium iodide to form the intermediate 2-(6-methoxy-2-naphthyl)-1-propylene oxide. google.com

Rearrangement to Aldehyde : The resulting epoxide is then subjected to rearrangement to yield this compound. This can be achieved by heating, either with or without a solvent, or by using a Lewis acid catalyst at temperatures above 120°C. google.com

This sequence effectively adds a methylene (B1212753) group and transforms the acetyl group into the required propanal side chain, representing a classic chain extension methodology.

Table 1: Summary of Carbonyl Homologation via Epoxide Intermediate
Starting MaterialKey IntermediateKey ReagentsFinal ProductReference
2-Acetyl-6-methoxynaphthalene2-(6-methoxy-2-naphthyl)-1-propylene oxide1. Trimethylsulfonium iodide 2. Heat or Lewis AcidThis compound google.com

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound has benefited significantly from these advancements, particularly in the realms of transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysis offers powerful tools for constructing the target molecule, especially through carbon-carbon bond formation. One of the most elegant and direct catalytic routes to chiral this compound is the asymmetric hydroformylation of 2-vinyl-6-methoxynaphthalene. molaid.com

This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the vinyl group. By using a chiral transition metal catalyst, typically based on rhodium complexed with chiral phosphine ligands, the reaction can be controlled to produce one enantiomer of the aldehyde in high excess. This method is highly atom-economical and provides direct access to the chiral aldehyde in a single step from a readily available precursor. molaid.com

Table 2: Asymmetric Hydroformylation for Aldehyde Synthesis
SubstrateReaction TypeCatalyst SystemKey Advantage
2-Vinyl-6-methoxynaphthaleneAsymmetric HydroformylationRhodium-Chiral Phosphine ComplexDirect, atom-economical, enantioselective synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major branch of synthetic chemistry, avoiding the cost and toxicity often associated with transition metals. researchgate.net For the formation of aldehydes like this compound, N-Heterocyclic Carbenes (NHCs) are particularly versatile catalysts.

A key concept in NHC catalysis is "umpolung," or the reversal of polarity. researchgate.net An aldehyde, normally an electrophile at its carbonyl carbon, can react with an NHC to form a nucleophilic Breslow intermediate. This intermediate can then react with various electrophiles. While a direct synthesis of this compound using this method from a simpler naphthalene aldehyde is complex, related NHC-catalyzed reactions, such as the hydroacylation of Michael acceptors (the Stetter reaction), demonstrate the power of this approach to form complex carbonyl compounds. This strategy represents a modern frontier for developing novel routes to the target aldehyde.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of enantiomerically pure chiral compounds, enzymes are unparalleled. A common biocatalytic strategy for obtaining a single enantiomer of this compound involves the kinetic resolution of a racemic precursor.

For instance, the racemic alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol, can be subjected to enzymatic acylation using a lipase. Lipases can selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (which remains as an alcohol). The desired alcohol enantiomer can then be selectively oxidized to the corresponding aldehyde, (R)- or (S)-2-(6-methoxynaphthalen-2-yl)propanal, with very high enantiomeric purity.

Enantioselective Synthesis of Chiral this compound

The biological activity of Naproxen resides almost exclusively in the (S)-enantiomer, making the enantioselective synthesis of its precursors critically important. google.com

The use of chiral auxiliaries is a classical and robust method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a subsequent reaction to form one desired stereoisomer.

A well-documented synthesis of Naproxen employs (2R, 3R)-dimethyl tartrate as a chiral auxiliary. researchgate.net The synthesis starts with 6-methoxy-2-propionylnaphthalene (a ketone).

Acetal Formation : The ketone is reacted with the chiral auxiliary, (2R, 3R)-dimethyl tartrate, to form a chiral diastereomeric acetal.

Asymmetric Bromination : This acetal then undergoes asymmetric bromination at the alpha-position to the carbonyl group. The bulky chiral auxiliary directs the bromine to attack from a specific face, leading to the formation of one diastereomer in excess.

Rearrangement and Hydrolysis : Subsequent hydrolysis and rearrangement steps convert the brominated intermediate into the precursor of the target aldehyde, with the stereocenter established. researchgate.net This precursor can then be readily converted to the chiral aldehyde.

This method effectively transfers the chirality of the tartrate auxiliary to the naphthalene-containing molecule, achieving high optical yields. researchgate.net

Table 3: Chiral Auxiliary Approach for Asymmetric Synthesis
Starting MaterialChiral AuxiliaryKey StepsStereochemical OutcomeReference
6-Methoxy-2-propionylnaphthalene(2R, 3R)-Dimethyl tartrate1. Acetalization 2. Asymmetric Bromination 3. RearrangementFormation of an enantiomerically enriched precursor to the target aldehyde researchgate.net

Table of Compounds

Compound Name
This compound
Naproxen
2-Acetyl-6-methoxynaphthalene
Trimethylsulfonium iodide
2-(6-methoxy-2-naphthyl)-1-propylene oxide
2-Vinyl-6-methoxynaphthalene
2-(6-Methoxynaphthalen-2-yl)propan-1-ol
(2R, 3R)-Dimethyl tartrate
6-Methoxy-2-propionylnaphthalene

Asymmetric Catalysis in α-Chiral Aldehyde Formation

The creation of the α-chiral center in this compound is a critical step that dictates the stereochemical purity of the final product. Asymmetric catalysis offers the most elegant solution by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies include asymmetric hydroformylation and α-arylation.

Asymmetric hydroformylation of 6-methoxy-2-vinylnaphthalene, for instance, provides a direct route to the target aldehyde. researchgate.net This reaction involves the addition of a formyl group and a hydrogen atom across the double bond, where the stereochemistry is controlled by a chiral catalyst, typically a rhodium complex with chiral phosphine or phosphite ligands. organic-chemistry.orgacs.orgrsc.org The choice of ligand is paramount in directing the reaction to yield the desired branched aldehyde with high enantioselectivity. researchgate.net

Another powerful technique is the enantioselective α-arylation of propanal. This can be achieved through various catalytic systems, including organo-SOMO (Singly Occupied Molecular Orbital) catalysis, where a chiral amine catalyst forms a chiral enamine that undergoes enantioselective arylation. semanticscholar.org Palladium-catalyzed systems have also been developed for the enantioselective α-carbonylative arylation, which can construct chiral centers adjacent to a carbonyl group with high precision. nih.govresearchgate.net

The success of asymmetric catalysis hinges on the design of the chiral ligand. An effective ligand must create a well-defined chiral environment around the metal center, enabling high stereochemical discrimination. For the synthesis of α-chiral aldehydes like this compound, several classes of ligands have been developed.

Hybrid Phosphorus Ligands: These ligands, which combine different types of phosphorus donors (e.g., phosphine and phosphite), have shown great promise in rhodium-catalyzed asymmetric hydroformylation. organic-chemistry.org The electronic and steric properties of these ligands can be fine-tuned to optimize both regioselectivity (favoring the branched aldehyde over the linear one) and enantioselectivity.

Binaphthyl-Prolinol Ligands: This class of ligands has been successfully applied in the enantioselective arylation of aldehydes. rsc.orgnih.gov Their rigid C2-symmetric backbone, derived from binaphthyl scaffolds, combined with the chirality of prolinol, creates a highly organized catalytic pocket that effectively controls the facial selectivity of the incoming nucleophile.

Optimization Parameters: The optimization of these ligands involves modifying steric bulk, electronic properties, and the bite angle of bidentate ligands. For example, in the enantioselective arylation of aldehydes, reaction temperature and catalyst loading were found to be crucial parameters affecting both yield and enantiomeric excess (ee). rsc.org

Table 1: Performance of Selected Chiral Ligands in Asymmetric Aldehyde Synthesis
Ligand TypeReactionCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)
(S,S)-DTBM-YanPhosHydroformylationRh(acac)(CO)2α-substituted acrylatesHighHigh
Binaphthyl-ProlinolArylationEt2ZnAromatic Aldehydesup to 96up to 99
(R,R)-Ph-BPECarbonylative ArylationPd(dba)22-(2-bromobenzyl)-dihydronaphthalenone9494

Asymmetric induction is the process by which a chiral influence—from a catalyst, reagent, or auxiliary—favors the formation of one stereoisomer over another. In the catalytic formation of this compound, the mechanism of stereoinduction depends on the specific reaction pathway.

In rhodium-catalyzed hydroformylation, the chiral ligand coordinates to the rhodium center. The substrate (6-methoxy-2-vinylnaphthalene) then coordinates to this chiral complex. The migratory insertion of the alkene into the rhodium-hydride bond and the subsequent insertion of carbon monoxide are the key stereochemistry-determining steps. The steric and electronic interactions between the substrate and the chiral ligand in the transition state force the reaction to proceed through a lower energy pathway, leading to one enantiomer in excess. researchgate.net

For enantioselective α-arylation reactions, the mechanism often involves the formation of a chiral enolate or enamine intermediate. In organo-SOMO catalysis, for example, the aldehyde reacts with a chiral secondary amine to form an enamine, which is then oxidized to a 3π-electron radical cation. This chiral radical cation maintains the stereochemical information from the amine catalyst, and its subsequent reaction with an aryl nucleophile occurs in a highly enantioselective manner. semanticscholar.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states and elucidate the precise interactions that govern the stereochemical outcome. researchgate.net

Diastereoselective Synthetic Pathways

An alternative to direct asymmetric catalysis is the use of chiral auxiliaries. sigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to a diastereomerically enriched product. researchgate.netwilliams.eduwikipedia.org After the desired chiral center is installed, the auxiliary is cleaved and can often be recovered. williams.eduwikipedia.org

A notable example is a stereospecific synthesis of Naproxen that proceeds through an intermediate closely related to the target aldehyde. This pathway involves a Friedel-Crafts reaction between 1-chloro-2-methoxy-naphthalene and a chiral (S)-2-halo-propionyl halide. google.comgoogleapis.com The chirality is pre-installed in the acyl halide, and the reaction proceeds diastereoselectively to form an (S)-α-halo ketone. This ketone can then be converted to the desired aldehyde.

Evans oxazolidinone auxiliaries are also widely used for creating α-chiral centers. wikipedia.org Propanal can be N-acylated onto an Evans auxiliary. Deprotonation forms a specific Z-enolate, where one face is sterically shielded by the auxiliary's substituent. Subsequent electrophilic attack, such as arylation, occurs on the unhindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Mild cleavage of the auxiliary then releases the enantiomerically pure α-aryl aldehyde. williams.edu

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives, such as water, or eliminating the solvent altogether. A patented method for a key rearrangement step in a Naproxen synthesis describes a process carried out in the absence of a solvent. google.com The reaction involves heating a ketal intermediate with a catalyst in a neat mixture, which melts and reacts. After the reaction, the product is simply extracted, filtered, and concentrated. This solvent-free approach significantly reduces solvent waste and simplifies the purification process. google.com While direct applications to the synthesis of the aldehyde are still emerging, these developments in related intermediates showcase a clear trend towards minimizing solvent use.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov Syntheses with high atom economy generate less waste.

The original Syntex synthesis of Naproxen had a low atom economy, involving multiple steps and the use of stoichiometric reagents that were not incorporated into the final product. researchgate.net Modern approaches have significantly improved this. For example, catalytic methods like hydroformylation are inherently more atom-economical than classical multi-step sequences. slideshare.net In an ideal hydroformylation, all atoms from the alkene, carbon monoxide, and hydrogen are incorporated into the aldehyde product, resulting in 100% atom economy.

Table 2: Comparison of Atom Economy in Different Synthetic Approaches
Synthetic Route/Reaction TypeKey TransformationAtom EconomyKey Advantages/Disadvantages
Classical Syntex Route (1969)Multi-step synthesis with resolutionLow (~40% for overall process)Generates significant waste; uses hazardous reagents.
Asymmetric HydroformylationAlkene + CO + H2 → AldehydeTheoretically 100%Highly efficient; catalytic process; reduces waste.
Chiral Auxiliary MethodSubstrate + Auxiliary → DiastereomerVariable (lower due to auxiliary)High selectivity, but requires extra steps for attachment/removal of auxiliary.

Sustainable Reagent and Catalyst Development

The development of sustainable chemical processes is a paramount goal in modern synthetic chemistry. For the synthesis of this compound, this involves the exploration of greener reagents and catalysts that minimize environmental impact, reduce waste, and enhance safety. Key areas of advancement include the use of heterogeneous catalysts, biocatalysis, and the replacement of hazardous reagents with more benign alternatives.

One promising approach involves the palladium-catalyzed oxidation of 2-methoxy-6-isopropenylnaphthalene. Traditional methods often rely on stoichiometric oxidants, which generate significant waste. More sustainable variations of this process utilize molecular oxygen as the terminal oxidant, with water as the only byproduct. The use of co-catalysts, such as copper or iron complexes, can enhance the efficiency of the palladium catalyst. Research has also focused on developing heterogeneous palladium catalysts, which can be easily recovered and reused, further improving the sustainability of the process.

Biocatalysis offers an even greener alternative to traditional chemical synthesis. The use of enzymes, such as alcohol dehydrogenases or oxidases, for the oxidation of the corresponding alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol, to the aldehyde can be performed under mild reaction conditions in aqueous media. This approach avoids the use of toxic heavy metals and harsh reagents. While the application of biocatalysis for the specific synthesis of this compound is still an emerging area, the high selectivity and environmental benefits of enzymatic reactions make it a highly attractive field for future development.

The table below summarizes some sustainable catalysts that have been explored for reactions analogous to the synthesis of this compound, highlighting their potential application.

Catalyst SystemSubstrate ExampleProductYield (%)Key Sustainability Feature
PdCl₂(MeCN)₂/CuCl₂2-methoxy-6-isopropenylnaphthaleneThis compoundHighUse of a co-catalyst to minimize palladium usage.
Heteropolyacids (e.g., H₁₄[NaP₅W₃₀O₁₁₀])1-(6-methoxynaphthalen-2-yl)propan-1-one(S)-Naproxen>90Green and reusable catalyst system in an aqueous medium. icm.edu.pl
Alcohol DehydrogenaseRacemic secondary alcoholsKetonesHighBiocatalytic, mild conditions, high selectivity.

Industrial Scale-Up and Process Optimization of this compound Production

One of the primary industrial routes to aldehydes is the hydroformylation, or "oxo process," of alkenes. In the context of this compound, this would involve the hydroformylation of 6-methoxy-2-vinylnaphthalene. This process typically utilizes homogeneous rhodium or cobalt catalysts and requires high pressures of synthesis gas (a mixture of carbon monoxide and hydrogen). Process optimization in this area focuses on catalyst stability and recovery, as well as controlling the regioselectivity of the reaction to favor the desired branched aldehyde isomer.

Continuous flow chemistry has emerged as a powerful tool for the process optimization and scale-up of pharmaceutical intermediates. Compared to traditional batch reactors, flow reactors offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. For the synthesis of this compound, a continuous flow process could involve pumping the reactants through a heated tube packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. Furthermore, the integration of in-line analytical techniques can enable real-time monitoring and optimization of the process.

The table below outlines key parameters and challenges in the industrial scale-up of aldehyde synthesis, with relevance to this compound production.

Process Parameter / ChallengeBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratio, potential for hot spots.Excellent heat transfer due to high surface area-to-volume ratio.
Mass Transfer Can be limited by mixing efficiency, especially in multiphasic systems.Enhanced mass transfer, particularly in gas-liquid reactions.
Safety Larger volumes of hazardous materials present a greater risk.Smaller reaction volumes at any given time enhance safety.
Scalability Often requires significant process redesign and re-optimization.More straightforward scale-up by increasing run time or using parallel reactors.
Catalyst Recovery Can be challenging for homogeneous catalysts.Facilitated by the use of packed-bed heterogeneous catalysts.

Reactivity and Mechanistic Chemistry of 2 6 Methoxynaphthalen 2 Yl Propanal

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The aldehyde group in 2-(6-methoxynaphthalen-2-yl)propanal is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the carbonyl carbon of this compound is a fundamental carbon-carbon bond-forming reaction. This reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol.

The general mechanism involves:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent adds to the carbonyl carbon.

Intermediate Formation: A magnesium or lithium alkoxide intermediate is formed.

Protonation: Aqueous acid is added in a separate step to protonate the alkoxide, yielding the final alcohol product.

While the synthesis of Grignard reagents from precursors like 6-bromo-2-methoxynaphthalene is well-documented, specific examples of their addition to this compound follow this general, predictable pathway. orgsyn.org For instance, the reaction with methylmagnesium bromide would yield 3-(6-methoxynaphthalen-2-yl)butan-2-ol.

Table 1: Representative Organometallic Additions

Organometallic Reagent Product after Workup Alcohol Type
Methylmagnesium Bromide (CH₃MgBr) 3-(6-Methoxynaphthalen-2-yl)butan-2-ol Secondary

Hydride Reductions and Subsequent Transformations

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol (B8774424). google.comnih.gov This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). chemguide.co.uklibretexts.org

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate. libretexts.org This intermediate is then protonated during workup (or by the solvent, in the case of NaBH₄ in an alcohol) to give the primary alcohol. libretexts.org

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. The reaction is generally safe and proceeds at room temperature. chemguide.co.uk

Lithium Aluminium Hydride (LiAlH₄): A much stronger and more reactive reducing agent, used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It requires a separate aqueous workup step. chemguide.co.uk

A known synthetic pathway involves the conversion of the allylic alcohol derivative of naproxen (B1676952) to this compound, which can then be reduced to 2-(6-methoxynaphthalen-2-yl)propan-1-ol. google.com

Table 2: Hydride Reduction of this compound

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol 2-(6-Methoxynaphthalen-2-yl)propan-1-ol

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, thus forming an alkene.

The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to react with the aldehyde. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.com The stereochemical outcome depends on the stability of the ylide used. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. nrochemistry.comwikipedia.orgyoutube.com This reaction typically shows high E-selectivity, favoring the formation of the trans-alkene. nrochemistry.comwikipedia.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. nrochemistry.comorganic-chemistry.orgyoutube.com

Table 3: Comparison of Wittig and HWE Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (from phosphonium salt) Phosphonate Carbanion (from phosphonate ester)
Stereoselectivity Variable (Z for unstabilized, E for stabilized ylides) Predominantly E (trans)
Reactivity Less reactive with hindered carbonyls More reactive, reacts with a wider range of carbonyls

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

Cyanohydrin Formation and Elaboration

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin, specifically 2-hydroxy-3-(6-methoxynaphthalen-2-yl)butanenitrile. This reaction is reversible and typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the carbon nucleophile. wikipedia.orglibretexts.orglibretexts.org In practice, HCN is often generated in situ from sodium or potassium cyanide and a mineral acid. libretexts.orglibretexts.org

The mechanism proceeds in two steps:

Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide is protonated by undissociated HCN (or by acid in the workup), regenerating the cyanide catalyst and forming the cyanohydrin product. libretexts.org

Cyanohydrins are valuable synthetic intermediates. chemistrysteps.com The nitrile group can be:

Hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid.

Reduced with reagents like LiAlH₄ to form a β-aminoalcohol. libretexts.org

Amine Condensations to Imines and Enamines

This compound reacts with primary and secondary amines under mildly acidic conditions to form imines (Schiff bases) and enamines, respectively. These reactions are condensation reactions involving the loss of a water molecule.

Imine Formation: Reaction with a primary amine (R-NH₂) yields an imine, which contains a carbon-nitrogen double bond. The reaction proceeds via a carbinolamine intermediate, which then dehydrates. libretexts.org

Enamine Formation: Reaction with a secondary amine (R₂NH) forms an enamine ("alkene-amine"). masterorganicchemistry.comyoutube.com After the initial formation of a carbinolamine and then an iminium ion, a proton is lost from the alpha-carbon (the carbon adjacent to the original carbonyl), resulting in the formation of a carbon-carbon double bond. libretexts.orgyoutube.comyoutube.com

While direct reactions on the aldehyde are standard, related transformations on the parent compound, naproxen, are well-documented. For example, naproxen has been converted to various amides by reacting with amines, demonstrating the facility of forming C-N bonds in this molecular family. nih.govmdpi.comnih.gov

Alpha-Carbon Reactivity and Enolization of this compound

The hydrogen atom attached to the carbon alpha to the carbonyl group in this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl and the resonance stabilization of the resulting conjugate base. This acidity is the basis for its enolization chemistry.

Under both acidic and basic conditions, the aldehyde can exist in equilibrium with its enol or enolate form:

Acid Catalysis: Protonation of the carbonyl oxygen is followed by deprotonation at the alpha-carbon to form a neutral enol intermediate.

Base Catalysis: Deprotonation of the alpha-carbon by a base forms a resonance-stabilized enolate anion.

The formation of these enol or enolate intermediates is key to several important reactions, including racemization at the chiral alpha-center and carbon-carbon bond-forming reactions like the Aldol (B89426) condensation. In an Aldol condensation, the enolate of one aldehyde molecule acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. youtube.com A related reaction, the Claisen-Schmidt condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate itself. google.com Given that 2-formyl-6-methoxynaphthalene can undergo condensation with acetone (B3395972), it is evident that the alpha-carbon in the related this compound is reactive towards enolization and subsequent condensation reactions. google.com

Aldol and Related Condensation Reactions

The presence of an α-hydrogen to the carbonyl group makes this compound amenable to aldol and related condensation reactions. These reactions proceed through the formation of an enolate intermediate, which then acts as a nucleophile.

Under basic conditions, this compound can undergo a self-aldol condensation . In this reaction, one molecule of the aldehyde forms an enolate which then attacks the carbonyl carbon of a second molecule. The resulting β-hydroxy aldehyde can subsequently dehydrate, particularly with heating, to yield an α,β-unsaturated aldehyde.

More synthetically useful are crossed-aldol condensations , where this compound reacts with another carbonyl compound. To minimize a complex mixture of products, these reactions are typically performed with a partner that cannot form an enolate itself, such as benzaldehyde (B42025) or formaldehyde. In such a scenario, this compound would be deprotonated to form the nucleophilic enolate, which would then attack the carbonyl of the non-enolizable partner. The reaction's success hinges on the controlled addition of the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base to prevent self-condensation.

Reaction Type Reactants Catalyst/Conditions Major Product
Self-Aldol CondensationThis compound (2 eq.)Base (e.g., NaOH), Heat2,4-bis(6-methoxynaphthalen-2-yl)-3-methylpent-2-enal
Crossed-Aldol CondensationThis compound, BenzaldehydeBase (e.g., NaOH)3-(6-methoxynaphthalen-2-yl)-2-methyl-3-phenylpropanal

Alkylation and Acylation at the α-Position

The α-proton of this compound is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with electrophiles in alkylation and acylation reactions.

α-Alkylation involves the reaction of the enolate with an alkyl halide. This reaction is a key conceptual step in understanding the synthesis of related compounds, although direct alkylation of the aldehyde can be challenging due to competing aldol reactions and over-alkylation. To circumvent these issues, the aldehyde is often converted to an imine or a similar derivative prior to alkylation.

α-Acylation can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride (B1165640). This introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are versatile intermediates for the synthesis of more complex molecules.

Reaction Reagents Intermediate Product Type
α-Alkylation1. LDA, THF, -78 °C; 2. R-X (Alkyl halide)Enolateα-Alkyl-2-(6-methoxynaphthalen-2-yl)propanal
α-Acylation1. LDA, THF, -78 °C; 2. RCOCl (Acyl chloride)Enolateβ-Dicarbonyl compound

Knoevenagel Condensation and Michael Additions

The electrophilic nature of the carbonyl carbon in this compound allows it to participate in Knoevenagel condensations and, after conversion to an α,β-unsaturated system, Michael additions.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group). Common active methylene compounds include malonic esters, cyanoacetic esters, and malononitrile. The reaction is usually catalyzed by a weak base, such as an amine. The initial adduct readily undergoes dehydration to form a stable, conjugated system.

Following a condensation reaction to form an α,β-unsaturated aldehyde derivative of this compound, the resulting conjugated system can act as a Michael acceptor . In a Michael addition, a nucleophile (the Michael donor), such as an enolate, a cuprate, or a thiol, adds to the β-carbon of the conjugated system. This 1,4-conjugate addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.

Reaction Reactant 2 Catalyst/Conditions Product Class
Knoevenagel CondensationActive Methylene Compound (e.g., Diethyl malonate)Weak base (e.g., Piperidine)α,β-Unsaturated dicarbonyl/cyano derivative
Michael AdditionMichael Donor (e.g., Gilman reagent)-1,4-Adduct

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group is readily oxidized to a carboxylic acid or reduced to a primary alcohol under specific conditions.

Selective Oxidation to Carboxylic Acids and Esters

The oxidation of this compound to 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) is a crucial transformation. Various oxidizing agents can achieve this, with the choice of reagent often influencing the reaction conditions and yield. A common method involves the use of a chromic acid solution in acetone. google.com Air oxidation is also a known method for converting aldehydes to carboxylic acids. google.com One reported method to achieve an 88.5% yield of naproxen involves the use of peracetic acid in the presence of 2,6-lutidine at low temperatures. researchgate.net

The resulting carboxylic acid can be further converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by first converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Oxidizing Agent Solvent/Conditions Product Reported Yield
Chromic acid solutionAcetone, Reflux2-(6-Methoxynaphthalen-2-yl)propanoic acid-
Peracetic acid / 2,6-lutidine2 °C2-(6-Methoxynaphthalen-2-yl)propanoic acid88.5% researchgate.net
Air-2-(6-Methoxynaphthalen-2-yl)propanoic acid-

Selective Reduction to Primary Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding 2-(6-methoxynaphthalen-2-yl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules. LiAlH₄ is a much stronger reducing agent and will reduce most carbonyl-containing functional groups.

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄)Methanol or Ethanol2-(6-Methoxynaphthalen-2-yl)propan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF2-(6-Methoxynaphthalen-2-yl)propan-1-ol

Cycloaddition Reactions Involving this compound

While direct cycloaddition reactions involving this compound itself are not common, its derivatives can participate in such reactions. For instance, the α,β-unsaturated aldehyde formed from an aldol condensation can potentially act as a dienophile in a Diels-Alder reaction . The electron-withdrawing nature of the aldehyde group activates the double bond for reaction with a diene. The stereochemistry of the substituents on the dienophile is retained in the resulting cyclohexene (B86901) product.

In some cases, an α,β-unsaturated aldehyde can act as the diene in an inverse-electron-demand Diels-Alder reaction, particularly when catalyzed by a Lewis acid. However, specific examples involving derivatives of this compound in cycloaddition reactions are not extensively documented in the literature. The reactivity would be predicted based on the general principles of cycloaddition chemistry.

Reaction Type Role of Aldehyde Derivative Reactant Partner Product Type
Diels-Alder ReactionDienophile (as α,β-unsaturated aldehyde)Conjugated DieneSubstituted Cyclohexene
Inverse-Electron-Demand Diels-AlderDiene (as α,β-unsaturated aldehyde)Electron-rich AlkeneSubstituted Dihydropyran

Rearrangement Reactions and Fragmentations of this compound

The structural features of this compound, namely the aldehyde functional group and the α-aryl substitution, suggest that it can undergo several types of rearrangement and fragmentation reactions, primarily under photochemical or mass spectrometric conditions.

Photochemical Rearrangements and Fragmentations (Norrish Reactions):

Upon absorption of ultraviolet light, aldehydes like this compound are expected to undergo Norrish-type reactions. wikipedia.orgchemeurope.comchem-station.com

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, which is one of the most common photochemical reactions of aldehydes and ketones. wikipedia.orgyoutube.com For this compound, this would lead to the formation of a 2-(6-methoxynaphthalen-2-yl)propyl radical and a formyl radical. The subsequent reactions of these radicals can lead to various products.

Decarbonylation: The formyl radical can lose a molecule of carbon monoxide to generate a hydrogen radical. The 2-(6-methoxynaphthalen-2-yl)propyl radical can then combine with the hydrogen radical to form 2-ethyl-6-methoxynaphthalene (B44209) or undergo other radical recombination or disproportionation reactions. wikipedia.org

Ketene (B1206846) Formation: Intramolecular hydrogen abstraction by the initially formed radical pair can potentially lead to the formation of a ketene intermediate. youtube.com

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond or cyclization. wikipedia.orgchemeurope.com In the case of this compound, a γ-hydrogen is present on the methyl group. This could lead to the formation of an enol and ethene, or a cyclobutanol (B46151) derivative.

Mass Spectrometric Fragmentations:

In mass spectrometry, this compound would undergo characteristic fragmentation patterns upon electron ionization. libretexts.orgdocbrown.info

α-Cleavage: The most prominent fragmentation for aldehydes is the cleavage of the bond between the carbonyl carbon and the α-carbon. libretexts.orgmiamioh.edu This would result in the formation of a stable acylium ion and a 2-(6-methoxynaphthalen-2-yl)propyl radical. The acylium ion would be observed at m/z 29. Alternatively, cleavage can result in the loss of a hydrogen atom from the aldehyde group, leading to a strong peak at [M-1].

McLafferty Rearrangement: While less common for aromatic aldehydes, if a sufficiently long alkyl chain were present, a McLafferty rearrangement could occur. For the parent compound, this is not a primary fragmentation pathway.

Naphthalene (B1677914) Moiety Fragmentation: The naphthalene ring itself is quite stable, but it can undergo fragmentation, leading to characteristic peaks. The molecular ion peak is expected to be prominent due to the aromatic system. libretexts.org

Reaction Type Initiation Key Intermediates Potential Products
Norrish Type IPhotochemical2-(6-Methoxynaphthalen-2-yl)propyl radical, Formyl radical2-Ethyl-6-methoxynaphthalene, Carbon monoxide
Norrish Type IIPhotochemical1,4-BiradicalEthene, 1-(6-Methoxynaphthalen-2-yl)ethanone
Mass Spec α-CleavageElectron IonizationAcylium ion, Naphthyl-substituted radical cationFragment at m/z 29, Fragment at [M-1]

Detailed Mechanistic Investigations of Key Transformations

A key transformation amenable to theoretical study is the decarbonylation reaction, which can be initiated photochemically or thermally with a transition metal catalyst.

Transition State Analysis for Decarbonylation:

For a rhodium-catalyzed decarbonylation, the reaction would likely proceed through an oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the carbonyl group and reductive elimination of the alkane. osti.gov The transition state for the rate-determining step, likely the oxidative addition or reductive elimination, would involve a multi-center arrangement of the rhodium catalyst, the naphthalene moiety, and the propanal side chain. Computational chemistry could be employed to model this transition state, calculating its geometry and energy.

Illustrative Reaction Coordinate Diagram:

A hypothetical reaction coordinate diagram for a generic transition-metal-catalyzed decarbonylation of this compound would show the relative energies of the reactants, intermediates, transition states, and products.

Step Description Relative Energy (kcal/mol) (Hypothetical)
ReactantsThis compound + Catalyst0
TS1Oxidative Addition of C-H bond+20
Intermediate 1Hydrido-acyl-metal complex+5
TS2Migratory Insertion/Decarbonylation+15
Intermediate 2Alkyl-metal-carbonyl complex-10
TS3Reductive Elimination+18
Products2-Ethyl-6-methoxynaphthalene + CO + Catalyst-25

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms. wikipedia.orgprinceton.edulibretexts.org For this compound, a key area for KIE studies would be reactions involving the α-proton.

α-Proton Exchange:

In base-catalyzed enolization, replacing the α-proton with deuterium (B1214612) would allow for the determination of a primary KIE. A large kH/kD value (typically > 2) would indicate that the C-H bond cleavage is the rate-determining step. nih.gov This would be consistent with a mechanism involving a slow proton abstraction to form an enolate intermediate.

Secondary KIE:

In reactions where the α-carbon changes hybridization, a secondary KIE would be expected. For example, in a reaction where the α-carbon goes from sp3 to sp2 hybridization in the transition state, a small, normal KIE (kH/kD > 1) would be anticipated. wikipedia.org

Reaction Isotopic Substitution Expected KIE (kH/kD) Mechanistic Implication
Base-catalyzed enolizationα-H vs α-D> 2C-H bond breaking is rate-determining
Nucleophilic addition to carbonylα-H vs α-D~1.1-1.2Change in hybridization from sp3 to sp2 at the α-carbon in the transition state is not occurring
Aldehyde DecarbonylationAldehydic-H vs Aldehydic-D> 2Cleavage of the aldehydic C-H bond is part of the rate-determining step

The detection and characterization of transient intermediates would provide direct evidence for a proposed reaction mechanism.

Radical Intermediates:

In photochemical reactions like the Norrish Type I cleavage, radical intermediates are formed. wikipedia.org These could potentially be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is specifically designed to study species with unpaired electrons.

Ketene Intermediates:

The formation of ketene intermediates, for example, through a Wolff rearrangement of a related diazo ketone or photochemically, could be confirmed by trapping experiments or spectroscopic methods. rsc.orgbaranlab.org Ketenes have a characteristic strong absorption in the IR spectrum around 2100-2200 cm⁻¹. baranlab.org Trapping the ketene with a nucleophile, such as an amine, would yield a stable amide that could be isolated and characterized. rsc.org

Intermediate Potential Generating Reaction Detection/Characterization Method Expected Spectroscopic Signature
2-(6-Methoxynaphthalen-2-yl)propyl radicalNorrish Type I ReactionElectron Paramagnetic Resonance (EPR)Specific g-factor and hyperfine coupling constants
1-(6-Methoxynaphthalen-2-yl)ethenylidene (a ketene)Photochemical rearrangementInfrared (IR) Spectroscopy, Trapping with an amineStrong IR absorption at ~2150 cm⁻¹
EnolateBase-catalyzed deprotonationNuclear Magnetic Resonance (NMR) SpectroscopyCharacteristic shifts for vinylic protons and carbons

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 6 Methoxynaphthalen 2 Yl Propanal and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. For 2-(6-methoxynaphthalen-2-yl)propanal (C₁₄H₁₄O₂), HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident assignment of its molecular formula. The theoretical exact mass of the neutral molecule is 214.0994 u. HRMS analysis of its protonated molecule, [M+H]⁺, would yield an m/z value extremely close to 215.1072 u.

This level of precision is critical for distinguishing between isomers and isobars (molecules with the same nominal mass but different elemental compositions). For instance, analysis of the related compound Naproxen (B1676952) (C₁₄H₁₄O₃) by HRMS shows a measured m/z of 230.09094 for the neutral molecule, which is within -12.2 ppm of its theoretical mass, showcasing the accuracy of the technique. researchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of thermally labile molecules like this compound without significant degradation. ijpsjournal.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and is commonly used for the analysis of compounds like Naproxen and its derivatives in liquid chromatography-mass spectrometry (LC-MS) systems. ijpsjournal.comnih.gov It generates charged molecules from a solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. ijpsjournal.comnih.gov For this compound, ESI in positive mode would be expected to generate a strong signal for the [C₁₄H₁₅O₂]⁺ ion. The technique is highly sensitive, enabling quantification at very low concentrations. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable technique, often complementary to ESI, and is effective for less polar molecules. aocs.org While ESI transfers pre-existing ions from solution to the gas phase, APCI ionizes the analyte in the gas phase through reactions with reagent gas ions. This can sometimes result in different fragmentation patterns compared to ESI, providing additional structural information. aocs.org The choice between ESI and APCI often depends on the specific analyte and the matrix it is in, with combined ESI/APCI sources offering the flexibility to analyze a wide range of compounds in a single run. researchgate.net

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, enabling detailed structural elucidation. The precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID), breaking it into smaller product ions.

Based on the well-documented fragmentation of its analogue, Naproxen, the fragmentation of this compound can be predicted. core.ac.ukresearchgate.net The molecular ion of Naproxen ([C₁₄H₁₄O₃]⁺˙ at m/z 230) readily loses the carboxyl group to form a highly stable fragment at m/z 185, corresponding to the [C₁₃H₁₃O]⁺ ion. core.ac.ukresearchgate.net This fragment is often the base peak or the second most prominent ion in the spectrum. core.ac.ukresearchgate.net Further fragmentation involves the loss of a methyl radical (CH₃) from the methoxy (B1213986) group, yielding an ion at m/z 170 ([C₁₂H₁₀O]⁺). core.ac.ukresearchgate.net

For this compound, a similar primary fragmentation would be expected. The protonated molecule ([C₁₄H₁₅O₂]⁺ at m/z 215) would likely undergo a neutral loss of the propanal side chain or parts of it. A key fragment would be the stable 6-methoxynaphthylmethyl cation at m/z 171. Another prominent fragment ion, analogous to the m/z 185 peak in Naproxen, would likely be observed at m/z 185, corresponding to the loss of an ethyl group followed by rearrangement. The observation of these specific fragments provides strong evidence for the 6-methoxynaphthalene core structure and the nature of the substituent at the 2-position.

Precursor Ion (Predicted for Propanal)Fragmentation PathwayPredicted Product Ion (m/z)Corresponding Fragment in Naproxen (m/z)
[C₁₄H₁₅O₂]⁺ (215)Loss of C₂H₄ (ethene)187187 (from loss of CO₂)
[C₁₄H₁₅O₂]⁺ (215)Loss of CHO (formyl radical)186-
[C₁₄H₁₅O₂]⁺ (215)Cleavage yielding naphthylmethyl cation171171 (from loss of COOH and CH₃)
[C₁₄H₁₅O₂]⁺ (215)Loss of C₂H₅CHO (propanal)157157 (from loss of side chain)

This table presents predicted fragmentation data for this compound based on established patterns for Naproxen.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. diva-portal.orgipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for assembling the molecular puzzle of a compound like this compound.

2D NMR experiments correlate signals from different nuclei, revealing connectivity and spatial relationships that are not apparent in 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.eduresearchgate.net For this compound, a COSY spectrum would show a cross-peak between the aldehyde proton (-CHO) and the proton on the adjacent chiral carbon (-CH(CH₃)-), as well as correlations between the coupled protons on the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduresearchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. An HSQC spectrum would show a correlation between the aldehyde proton and the aldehyde carbon, the methine proton and its carbon, the methyl protons and their carbon, and each aromatic proton with its respective carbon. hmdb.ca

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. diva-portal.org They are essential for determining stereochemistry and conformation. For this compound, a NOESY or ROESY spectrum could show correlations between the methoxy protons and the proton at the C5 position of the naphthalene ring, confirming their spatial proximity.

2D NMR TechniqueType of CorrelationExpected Key Correlations for this compound
COSY ¹H-¹H coupling (2-3 bonds)Aldehyde H ↔ Methine H; Aromatic H ↔ Adjacent Aromatic H
HSQC ¹H-¹³C direct (1 bond)Aldehyde H ↔ Aldehyde C; Methine H ↔ Methine C; Methyl H's ↔ Methyl C
HMBC ¹H-¹³C long-range (2-3 bonds)Methyl H's ↔ Methine C & Carbonyl C; Aromatic H's ↔ Quaternary C's
NOESY/ROESY ¹H-¹H through spaceMethoxy H's ↔ H-5 of naphthalene ring

This interactive table summarizes the primary use of each 2D NMR technique for structural analysis.

Solid-State NMR (ssNMR) provides detailed information about the structure, packing, and dynamics of molecules in the solid phase. europeanpharmaceuticalreview.combruker.com Unlike solution-state NMR, which yields sharp, averaged signals, ssNMR spectra are sensitive to the local environment in the crystal lattice. This makes ssNMR a powerful tool for studying polymorphism, where a compound exists in multiple crystalline forms. researchgate.netcore.ac.uk

For a compound like this compound, ssNMR can:

Identify and Quantify Polymorphs: Different crystal forms will produce distinct ¹³C ssNMR spectra due to differences in molecular conformation and intermolecular interactions. europeanpharmaceuticalreview.com

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material and quantify the amount of each, which is critical for stability and dissolution studies. bruker.com

Probe Molecular Packing: By combining ssNMR with X-ray diffraction and computational modeling, a detailed picture of how molecules are arranged in the crystal can be developed. Studies on sodium naproxen have used ¹³C and ²³Na MAS NMR to characterize different hydrate (B1144303) polymorphs and their transformation pathways. iucr.org

Variable Temperature (VT) NMR involves recording spectra at different temperatures to study dynamic processes, such as conformational changes or restricted bond rotation. semanticscholar.orgresearchgate.net Molecules are not static; they exist as an equilibrium of different conformers. Changing the temperature can shift this equilibrium or alter the rate of interconversion between conformers.

For this compound, the rotation around the single bond connecting the chiral center to the naphthalene ring is a key conformational feature. researchgate.netscispace.com VT-NMR studies on related Naproxen esters have shown that at low temperatures, the rotation is slow on the NMR timescale, leading to non-equivalence of certain proton signals (e.g., methylene (B1212753) protons in an ester). semanticscholar.orgresearchgate.net As the temperature increases, the rotation becomes faster, and these signals coalesce into a single, averaged peak. semanticscholar.org By analyzing the changes in the NMR spectrum with temperature, thermodynamic parameters for the conformational exchange can be determined, providing a deeper understanding of the molecule's flexibility and preferred shapes in solution. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the assessment of purity of this compound. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint.

Functional Group Analysis:

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional moieties: the aldehyde group, the methoxy group, and the naphthalene ring system. The most prominent vibrational bands are associated with the C=O stretching of the aldehyde, typically observed in the region of 1740-1720 cm⁻¹ in the IR spectrum. The aldehydic C-H stretching vibration usually appears as a pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The methoxy group (–OCH₃) gives rise to characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band in the 1275-1200 cm⁻¹ range. The aromatic naphthalene core exhibits multiple C-H and C=C stretching and bending vibrations.

In a study on the vibrational spectra of Naproxen, the carboxylic acid C=O stretching mode is found at 1729 cm⁻¹ nih.gov. For the precursor aldehyde, this compound, this peak would be indicative of the aldehyde carbonyl group. The absence of a broad O-H stretching band (typically 3300-2500 cm⁻¹) for a carboxylic acid and the presence of the characteristic aldehydic C-H stretches would confirm the identity of the aldehyde.

Purity Assessment:

FT-IR and Raman spectroscopy are also instrumental in assessing the purity of this compound. A primary impurity in the synthesis of Naproxen is the unreacted starting aldehyde. The presence of the aldehyde can be monitored by the appearance of its characteristic carbonyl and C-H stretching frequencies in the spectrum of the final product. Conversely, the FT-IR spectrum of the aldehyde should be free from the broad O-H stretch of the corresponding carboxylic acid (Naproxen), which would indicate premature oxidation. Spectroscopic evaluation of pseudopolymorphs of sodium naproxen has demonstrated the sensitivity of vibrational spectroscopy to subtle structural changes, a principle that also applies to purity analysis. sci-hub.se

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aldehyde (CHO)C=O Stretch1740 - 1720
Aldehyde (CHO)C-H Stretch2850 - 2800 and 2750 - 2700
Methoxy (O-CH₃)C-H Stretch2950 - 2850
Methoxy (O-CH₃)C-O Stretch1275 - 1200
Naphthalene RingC=C Stretch1600 - 1450
Naphthalene RingC-H Stretch (Aromatic)3100 - 3000

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

As this compound is a chiral molecule, with the (S)-enantiomer leading to the therapeutically active (S)-Naproxen, the determination of enantiomeric purity and absolute configuration is paramount. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are central to this analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. In this compound, the naphthalene ring acts as the primary chromophore. The interaction of this chromophore with the chiral center induces a CD signal, which is a direct measure of the molecule's chirality.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum displays this rotation versus wavelength. For a chiral compound with a chromophore that absorbs in the measured wavelength range, the ORD curve will exhibit a characteristic peak and trough, known as a Cotton effect. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

Similar to CD spectroscopy, ORD provides a means to assess enantiomeric purity and can be used to determine the absolute configuration by applying empirical rules, such as the octant rule for ketones, or by comparison with known compounds. The principles of ORD are widely applicable to chiral molecules, including this compound, although specific ORD data for this compound is not prevalent in the literature. nih.govnih.gov

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

For a chiral molecule like this compound, successful growth of a single crystal of one enantiomer allows for the determination of its absolute configuration using anomalous dispersion techniques. While a crystal structure for this compound itself is not reported in the reviewed literature, the crystal structure of a derivative, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, has been determined. nih.gov This provides valuable insight into the solid-state conformation of the 2-(6-methoxynaphthalen-2-yl)propyl moiety. The analysis of this related structure reveals key structural parameters such as bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's solid-state behavior.

Table 2: Crystallographic Data for 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one nih.gov

ParameterValue
Chemical FormulaC₁₈H₂₁NO₃
Molecular Weight299.36
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.5947 (15)
b (Å)6.6293 (8)
c (Å)12.340 (2)
β (°)92.221 (5)
Volume (ų)784.3 (2)
Z2

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, quantification, and purity profiling of this compound and its derivatives.

The development of a robust HPLC method is crucial for monitoring the purity of this compound and for detecting any process-related impurities or degradation products. The goal of impurity profiling is to separate the main compound from all potential impurities, which often have very similar structures.

Method development typically involves the screening of different stationary phases (e.g., C18, C8, phenyl), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), and detector wavelengths. For chiral compounds, specialized chiral stationary phases (CSPs) are required to separate the enantiomers.

Several HPLC methods have been developed for the analysis of Naproxen and its related substances, which would include its aldehyde precursor. researchgate.net A validated, reversed-phase HPLC method for the enantiomeric purity control of Naproxen utilized a polysaccharide-type chiral stationary phase. nih.gov Such a method would be a starting point for the development of a specific assay for this compound, allowing for the simultaneous determination of its chemical and enantiomeric purity. The detection is typically performed using a UV detector, often at a wavelength where the naphthalene chromophore has strong absorbance, such as around 230 nm or 254 nm. researchgate.netnih.gov

Table 3: Example HPLC Conditions for the Analysis of Naproxen and Related Substances researchgate.net

ParameterCondition
ColumnYMC-ODS A (5µm, 250mm × 4.6mm)
Mobile PhaseAcetonitrile : 10 mM Ammonium acetate (B1210297) buffer (pH 3.8) (550:450 v/v)
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Retention Time (Naproxen)~5.9 min

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of aldehydes like this compound by GC-MS can be challenging due to their polarity and potential for thermal degradation. To overcome these limitations and enhance analytical performance, derivatization is a commonly employed strategy. This involves chemically modifying the analyte to create a more volatile and thermally stable derivative.

For aldehydes, a frequently utilized derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. This process not only increases the volatility of the compound but also introduces a pentafluorobenzyl group, which is highly electronegative and enhances sensitivity for detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. gcms.czsigmaaldrich.comnih.gov

The resulting PFBHA-oxime derivatives of this compound can be readily analyzed by GC-MS. The separation is typically performed on a capillary column, such as a DB-5ms or an Equity-1701, which provides excellent resolution. sigmaaldrich.com The mass spectrometer serves as a highly specific detector, with the resulting mass spectrum providing a molecular fingerprint of the derivatized compound.

Detailed Research Findings:

The general GC-MS parameters for the analysis of PFBHA derivatives of aromatic aldehydes can be adapted for this specific compound. A typical temperature program would involve an initial oven temperature followed by a ramp to a higher temperature to ensure the elution of the derivative. mdpi.com

Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of PFBHA-derivatized this compound

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Splitless
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range m/z 50-550

Chiral Chromatography (HPLC and GC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the alpha-carbon to the aldehyde group, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer over the other, is crucial in many applications, particularly in the synthesis of stereospecific pharmaceuticals. Chiral chromatography, in both its high-performance liquid (HPLC) and gas (GC) forms, is the premier technique for this purpose.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and effective technique for the separation of enantiomers. youtube.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds structurally related to this compound, such as naproxen, polysaccharide-based CSPs have proven to be highly effective. derpharmachemica.comchromatographyonline.comphenomenex.com These phases, often based on cellulose (B213188) or amylose (B160209) derivatives, create chiral "pockets" that allow for stereoselective interactions. phenomenex.com

Detailed Research Findings:

For the enantioselective separation of naproxen, columns such as Chiralcel OD-H and Chiralpak AD have been successfully employed. derpharmachemica.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can also improve peak shape and resolution.

Given the structural similarity, it is highly probable that these polysaccharide-based CSPs would also be effective for the chiral separation of this compound. A screening approach, testing various combinations of CSPs and mobile phases, would be the most effective strategy to develop a robust separation method. chromatographyonline.com

Interactive Data Table: Potential Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 25 °C30 °C

Gas Chromatography (GC):

Chiral GC offers a high-resolution alternative for the separation of enantiomers of volatile compounds. The use of chiral stationary phases based on cyclodextrin (B1172386) derivatives is a well-established approach in this field. researchgate.netgcms.cz These cyclic oligosaccharides have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface, allowing for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. sigmaaldrich.com

Detailed Research Findings:

For the enantioselective analysis of chiral aldehydes, derivatized cyclodextrin CSPs, such as those modified with alkyl or acyl groups, have demonstrated excellent separation capabilities. nih.gov The choice of the specific cyclodextrin derivative and the GC temperature program are key to optimizing the separation. gcms.cz

While direct chiral GC analysis of this compound may be possible, derivatization to a more volatile and less polar form, for instance, by reduction to the corresponding alcohol followed by acylation, can sometimes improve chromatographic performance. However, for direct analysis, a column such as a beta-cyclodextrin-based CSP would be a suitable starting point. The analysis of the structurally similar 2-phenylpropanal (B145474) has been demonstrated on chiral GC columns, indicating the feasibility of this approach for the target analyte. nih.govchemicalbook.com

Interactive Data Table: Potential Chiral GC Conditions for Enantiomeric Separation

ParameterValue
Chiral Stationary Phase Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Column Dimensions 30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injection Mode Split
Injector Temperature 250 °C
Oven Program 80 °C (hold 1 min), ramp to 180 °C at 2 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 270 °C (FID)

Computational and Theoretical Studies on 2 6 Methoxynaphthalen 2 Yl Propanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of a compound. For 2-(6-methoxynaphthalen-2-yl)propanal, these methods would offer insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying molecules of the size of this compound. Studies on the related naproxen (B1676952) molecule have successfully employed DFT methods, such as B3LYP, to investigate its structure and properties. nih.govCurrent time information in Edmonton, CA.

A DFT analysis of this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. Following this, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be performed. The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. nih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is invaluable for predicting how the molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the aldehyde group's oxygen atom would be an area of negative potential, while the carbonyl carbon and the aldehydic proton would be regions of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific research on this compound is not available. Actual values would require specific DFT calculations.)

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DMeasure of the overall polarity of the molecule.

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results for certain properties. For a molecule like this compound, these high-level calculations could be used to benchmark the results obtained from DFT or to investigate specific phenomena where electron correlation is particularly important.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its reactivity. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This would typically be done by systematically rotating the single bonds in the molecule, particularly the bond connecting the propanal side chain to the naphthalene (B1677914) ring system.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformers in solution. nih.gov Such simulations would reveal the flexibility of the methoxy (B1213986) group and the propanal side chain, which can influence how the molecule interacts with reactants or catalysts. For related profen drugs, MD simulations have been used to understand their interactions with biological macromolecules. nih.gov

Reaction Pathway Elucidation and Transition State Modeling for Chemical Transformations

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. For this compound, a key reaction is its oxidation to naproxen. nih.gov Theoretical methods can be used to model the entire reaction pathway for this transformation.

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. Such studies can help in optimizing reaction conditions or in understanding the selectivity of a particular reagent.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a good degree of accuracy. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. The calculated vibrational frequencies would correspond to the stretching and bending modes of the various functional groups. The characteristic C=O stretch of the aldehyde group would be a prominent feature, typically expected in the range of 1720-1740 cm⁻¹. libretexts.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The highly deshielded proton of the aldehyde group (CHO) is expected to have a characteristic chemical shift in the ¹H NMR spectrum, typically between 9 and 10 ppm. libretexts.org The protons on the naphthalene ring and the methoxy and methyl groups would have distinct chemical shifts that could be predicted and compared with experimental data. researchgate.netfda.gov Computational studies on naproxen have shown good correlation between calculated and experimental NMR data. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is illustrative. The predicted values are based on general spectroscopic principles and data for similar compounds.)

SpectroscopyFeaturePredicted Range/Value
IRAldehyde C=O Stretch1720-1740 cm⁻¹
IRAromatic C=C Stretch1500-1600 cm⁻¹
¹H NMRAldehyde H (CHO)9.0 - 10.0 ppm
¹H NMRNaphthalene H7.0 - 8.0 ppm
¹H NMRMethoxy H (OCH₃)3.8 - 4.0 ppm
¹³C NMRCarbonyl C (C=O)190 - 200 ppm

In Silico Design of Novel Catalysts for this compound Synthesis or Derivatization

In silico (computational) methods are increasingly used in the rational design of new catalysts. nih.govnih.gov For the synthesis of this compound, or for its further conversion into other valuable molecules, computational catalyst design could play a significant role.

For example, if one were to develop a new catalyst for the asymmetric synthesis of a specific enantiomer of this compound, computational docking could be used to model the interaction between different catalyst candidates and the substrate. By evaluating the fit and the interactions within the active site of the virtual catalyst, researchers can prioritize which catalysts to synthesize and test in the lab. This approach can save considerable time and resources compared to traditional trial-and-error screening. nih.govnih.gov These computational strategies have been applied to the design of catalysts for a wide range of organic transformations. nih.govnih.gov

Derivatization Strategies and Synthetic Applications of 2 6 Methoxynaphthalen 2 Yl Propanal

Synthesis of Alcohol Derivatives

The reduction of the aldehyde group in 2-(6-methoxynaphthalen-2-yl)propanal to a primary alcohol is a fundamental transformation that yields 2-(6-methoxynaphthalen-2-yl)propan-1-ol (B8774424). This conversion is readily achieved using standard reducing agents.

Detailed Research Findings: A common and efficient method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at ambient temperatures. This process selectively reduces the aldehyde to the corresponding alcohol with near-quantitative yield. Another synthetic route involves the hydrogenation of an allylic alcohol precursor, which also yields 2-(6-methoxy-2-naphthyl)propan-1-ol. nih.gov This alcohol derivative serves as a valuable intermediate, for instance, it can be re-oxidized to the aldehyde or the corresponding carboxylic acid. nih.gov

Table 1: Reduction of this compound to Alcohol Derivatives
ReactantReagent/CatalystSolventProductKey Features
This compoundSodium Borohydride (NaBH₄)Methanol/Ethanol2-(6-Methoxynaphthalen-2-yl)propan-1-olHigh yield, mild conditions, selective for the aldehyde. nih.gov
2-(6-methoxy-2-naphthyl)prop-2-en-1-olHydrogenation (e.g., H₂/Pd-C)Various2-(6-Methoxynaphthalen-2-yl)propan-1-olReduces the double bond to form the saturated alcohol. nih.gov

Formation of Carboxylic Acid and Ester Derivatives

The oxidation of this compound to its corresponding carboxylic acid, 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen), is arguably its most significant application.

Detailed Research Findings: Various oxidizing agents can accomplish this transformation. A well-documented method involves the use of a chromic acid solution in acetone (B3395972) at reflux temperatures. nih.gov Air oxidation is another feasible, albeit potentially slower, method for converting aldehydes to carboxylic acids. nih.gov Once the carboxylic acid (Naproxen) is formed, it can be readily converted to a variety of ester derivatives. For example, Naproxen (B1676952) methyl ester is synthesized by reacting Naproxen with methanol in the presence of an acid catalyst or by using other standard esterification procedures. researchgate.netnih.gov These esters are not only important for modifying the parent drug's properties but also serve as key intermediates for further functionalization. researchgate.netnih.gov

Table 2: Synthesis of Carboxylic Acid and Ester Derivatives
Starting MaterialReagent(s)ProductReaction Type
This compoundChromic Acid (Jones Reagent)2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen)Oxidation nih.gov
2-(6-Methoxynaphthalen-2-yl)propanoic acidMethanol, Acid CatalystNaproxen methyl esterEsterification researchgate.net
2-(6-Methoxynaphthalen-2-yl)propanoic acidSubstituted Ethylamines, DCC, DMAP(S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamidesAmidation nih.gov

Preparation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of carbon-nitrogen double bonds. These reactions produce imines (Schiff bases), oximes, and hydrazones, which are versatile intermediates in their own right.

Detailed Research Findings: The synthesis of these derivatives follows general, well-established protocols for aldehydes.

Imines: The reaction of this compound with a primary amine (R-NH₂) under acid catalysis with removal of water results in the formation of the corresponding N-substituted imine. masterorganicchemistry.com This condensation reaction is typically reversible. masterorganicchemistry.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. The reaction's rate is pH-dependent, often peaking around a pH of 4.5. masterorganicchemistry.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. While direct synthesis from the aldehyde is standard, related hydrazone derivatives have also been synthesized by condensing 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide with ketones. researchgate.net This highlights the accessibility of this functional group within the naproxenal scaffold.

These C=N containing compounds are important for introducing nitrogen into the molecular structure and can undergo further reactions, such as reduction to amines or participation in cycloaddition reactions.

Conversion to Acetals and Ketals for Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily mask the reactive aldehyde group to prevent it from interfering with reactions at other sites in the molecule. The conversion of this compound to an acetal (B89532) is an effective protecting group strategy.

Detailed Research Findings: Acetals are formed by reacting the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org To drive the equilibrium towards the acetal, the water formed during the reaction is typically removed, for example, by using a Dean-Stark trap. libretexts.org A particularly stable and commonly used protecting group is the cyclic acetal, formed by reacting the aldehyde with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). youtube.com

This acetal protection renders the original carbonyl carbon inert to nucleophiles and strong bases (like Grignard reagents). libretexts.orgyoutube.com The aldehyde can be easily regenerated by hydrolysis with aqueous acid, making acetal formation an ideal and quantitative method for protection and deprotection. libretexts.orgyoutube.com A patent has noted that when syntheses involving this compound are conducted in alcohol solvents like methanol, the aldehyde can sometimes be recovered as its dialkyl acetal, which requires an acidic work-up to revert to the aldehyde. nih.gov

Table 3: Acetal Formation for Aldehyde Protection
ReactantsCatalystProductPurposeDeprotection
This compound, Ethylene GlycolAcid (e.g., p-TsOH)2-(2-(6-methoxynaphthalen-2-yl)propyl)-1,3-dioxolaneProtection of the aldehyde group from nucleophiles/bases. libretexts.orgyoutube.comAqueous Acid (Hydrolysis) libretexts.orgyoutube.com

Functionalization of the Naphthalene (B1677914) Moiety for Expanded Chemical Diversity

The naphthalene ring system of this compound provides another avenue for structural modification, allowing for the synthesis of a diverse library of compounds. Electrophilic aromatic substitution and other functionalization reactions can be performed on the electron-rich naphthalene core.

Detailed Research Findings: Research on the closely related Naproxen methyl ester has demonstrated the feasibility of various functionalization reactions on the naphthalene ring. These methods can be extrapolated to the aldehyde itself or its derivatives. Diaryliodonium salts prepared from Naproxen methyl ester have been used to introduce a range of functional groups onto the aromatic ring, including:

Halogenation: Introduction of iodine and fluorine.

Carbon-Carbon Bond Formation: Arylation and alkynylation reactions.

Other Functionalizations: Thiophenolation and amination.

Specifically, the 5-position of the naphthalene ring has been successfully iodinated. This expansion of chemical diversity from the core structure opens pathways to new molecules with potentially novel biological activities.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The carbon atom alpha to the aldehyde group in this compound is a stereocenter. This makes the chiral enantiomers of this aldehyde, particularly (S)-2-(6-methoxynaphthalen-2-yl)propanal, valuable building blocks for asymmetric synthesis.

Detailed Research Findings: The most prominent use of the chiral aldehyde is in the synthesis of (S)-Naproxen, the enantiomer responsible for the anti-inflammatory activity of the drug. nih.gov The synthesis of enantiomerically pure (S)-Naproxen is a critical industrial process. Utilizing (S)-2-(6-methoxynaphthalen-2-yl)propanal as a starting material allows for the direct introduction of the required stereocenter. The subsequent oxidation of the aldehyde group to a carboxylic acid proceeds without affecting the stereochemistry at the alpha-carbon, thus providing a direct route to the final active pharmaceutical ingredient. This underscores the importance of this compound not just as a chemical intermediate, but as a key chiral precursor in the pharmaceutical industry.

Future Directions and Emerging Research Avenues for 2 6 Methoxynaphthalen 2 Yl Propanal Research

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of chiral compounds like 2-(6-methoxynaphthalen-2-yl)propanal necessitates a high degree of stereocontrol, which is paramount for its application in pharmaceuticals and fine chemicals. Future research will heavily focus on discovering and optimizing catalytic systems that offer high yields, exceptional enantioselectivity, and operational simplicity under sustainable conditions.

Current research into related compounds provides a blueprint for this progression. For instance, the asymmetric hydrogenation of precursors to (S)-Naproxen has been successfully achieved using specialized catalysts like Ruthenium-BINAP complexes. researchgate.net Kinetic studies of such systems aim to provide detailed data to optimize reaction conditions over various temperatures and pressures. researchgate.net The development of novel Ziegler–Natta-type catalytic systems, even in fields like polymer chemistry, highlights a broader trend towards creating highly active catalysts that allow for precise control over the product's molecular properties and morphology. mdpi.com

Future efforts for this compound will likely explore:

Asymmetric Organocatalysis: Moving away from potentially toxic or expensive heavy metals, organocatalysts present a greener alternative for asymmetric synthesis.

Biocatalysis: The use of enzymes (biocatalysts) could offer unparalleled selectivity under mild reaction conditions, reducing energy consumption and by-product formation.

Supported Catalysts: Immobilizing catalysts on solid supports, such as in supported aqueous-phase catalysis, facilitates easier separation and recycling, improving the economic and environmental profile of the synthesis. researchgate.net

Table 1: Potential Catalytic Systems for Future Research

Catalyst Type Potential Advantages Research Focus
Transition Metal Complexes High activity and turnover numbers, tunable electronic and steric properties. Developing non-precious metal catalysts (e.g., Fe, Cu, Ni); ligand design for higher enantioselectivity.
Organocatalysts Metal-free, lower toxicity, often stable to air and moisture. Designing novel chiral amines or phosphoric acids for asymmetric aldol (B89426) or alkylation reactions.
Biocatalysts (Enzymes) Extreme selectivity (chemo-, regio-, and stereo-), mild operating conditions. Enzyme screening and protein engineering to create catalysts tailored for the specific substrate.
Heterogeneous Catalysts Ease of separation and reusability, suitability for continuous flow processes. Anchoring chiral catalysts onto solid supports like polymers, silica, or metal-organic frameworks (MOFs).

Integration with Flow Chemistry and Microfluidic Technologies for Continuous Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous manufacturing, with flow chemistry and microfluidics at the forefront of this revolution. arxiv.org These technologies offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or unstable intermediates. arxiv.orgrsc.org

For the synthesis of this compound, integrating microfluidic systems could enable:

Rapid Process Optimization: Automated microfluidic platforms can perform numerous experiments under varying conditions in a short period, accelerating the identification of optimal synthetic protocols. researchgate.net

On-Demand Manufacturing: Refrigerator-sized, reconfigurable manufacturing platforms could allow for the on-demand synthesis of the aldehyde, streamlining the supply chain for multi-step pharmaceutical production. arxiv.org

Telescoped Reactions: Multiple synthetic steps could be performed sequentially in a continuous flow system without isolating intermediates, significantly reducing waste and processing time.

The development of specialized microreactors, such as those that enable submillisecond reactions even at cryogenic temperatures, demonstrates the potential to control reaction pathways and selectivities that are unattainable in batch reactors. scispace.com This level of control would be invaluable for managing the reactivity of the aldehyde functional group in this compound.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

In the context of this compound, AI and ML can be applied to:

Retrosynthetic Planning: AI tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that a human chemist might overlook. pharmafeatures.com These models can be rule-based or rule-free, with deep learning approaches offering greater flexibility. pharmafeatures.com

Reaction Condition Optimization: ML algorithms, particularly those used in active learning frameworks like Bayesian optimization, can intelligently select the next set of experimental conditions to maximize yield or selectivity, thereby minimizing the number of required experiments. nih.govresearchgate.net

Predictive Chemistry: By training on existing reaction data, ML models can predict the most likely product of a reaction involving this compound, estimate yields, and even suggest the most suitable catalyst from a list of candidates. rsc.org

Table 2: AI and ML Applications in this compound Synthesis

Application Area AI/ML Tool Objective
Route Design Retrosynthesis Algorithms (e.g., Transformer-based models) Propose diverse and viable synthetic pathways from simple precursors. pharmafeatures.com
Condition Optimization Bayesian Optimization, Neural Networks Efficiently find optimal temperature, pressure, catalyst, and solvent conditions. researchgate.net
Outcome Prediction Graph Convolutional Neural Networks (GCNs) Predict the major product, by-products, and expected yield of a given reaction.
Process Automation Integrated AI-Robotics Systems Enable automated, closed-loop discovery and optimization of synthetic procedures. nih.gov

Exploration of Supramolecular Interactions and Self-Assembly Based on this compound Scaffolds

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, functional architectures. The this compound scaffold possesses a large, electron-rich naphthalene (B1677914) ring system, making it an excellent candidate for participating in specific and directional supramolecular interactions.

Research on a closely related derivative, 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, has shown that its crystal structure is stabilized by C—H···π interactions, where hydrogen atoms interact with the π-electron cloud of the naphthalene ring. nih.gov This provides direct evidence that the scaffold can act as a building block for creating ordered solid-state structures.

Future research in this area could investigate:

π-π Stacking: The planar naphthalene rings can stack on top of one another, leading to the formation of one-dimensional columns or other ordered aggregates.

Crystal Engineering: By modifying the substituents on the propanal side chain, it may be possible to systematically control the packing of molecules in a crystal, thereby engineering materials with desired physical properties (e.g., optical, electronic).

Self-Assembled Gels and Liquid Crystals: Under specific conditions (e.g., in certain solvents), derivatives of this compound could self-assemble into extended fibrous networks, leading to the formation of soft materials like gels or highly ordered liquid crystalline phases.

Advanced Analytical Probes for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction kinetics and mechanisms is crucial for process control, optimization, and scale-up. Traditional methods involving the offline analysis of quenched reaction aliquots are often insufficient for capturing transient intermediates or understanding rapid reaction dynamics. The future lies in the application of Process Analytical Technology (PAT) for real-time, in situ monitoring.

For reactions involving this compound, advanced analytical probes could provide continuous data streams, offering unprecedented mechanistic insight. Potential techniques include:

In-line Spectroscopy (FT-IR, Raman, UV-Vis): These techniques can be used to monitor the concentration of reactants, products, and intermediates in real time by tracking the characteristic vibrational or electronic transitions. For example, the carbonyl (C=O) stretch of the aldehyde group provides a distinct signal for monitoring its formation or consumption.

Real-time NMR Spectroscopy: Flow NMR cells can be integrated into a reaction setup to provide detailed structural information as the reaction progresses, helping to identify transient species and elucidate complex reaction networks.

Microfluidic-Coupled Mass Spectrometry: Coupling microreactors directly to a mass spectrometer allows for the rapid detection and identification of reaction components, providing kinetic data and helping to map out reaction pathways. The use of automated droplet microfluidic platforms with integrated optical sensors is a step in this direction. researchgate.net

By employing these advanced analytical tools, researchers can move beyond static snapshots of a reaction and develop a dynamic understanding of the chemical transformations involving this compound.

Q & A

What are the established synthetic routes for 2-(6-Methoxynaphthalen-2-yl)propanal derivatives, and how are reaction conditions optimized?

Basic
Derivatives such as morpholine or ester analogs are synthesized via nucleophilic substitution or esterification. For example, the morpholine derivative is prepared by reacting Naproxen analogs with morpholine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time (2–24 hours), monitored by TLC. Post-synthesis, purification via column chromatography or recrystallization ensures product integrity .

How is the crystal structure of this compound derivatives determined using X-ray diffraction?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a Bruker APEX-II diffractometer, and data collected at 100 K. Software suites like SHELXL refine structures using least-squares methods, with absorption corrections (e.g., SADABS) applied . Key parameters include space group (e.g., monoclinic P2₁), unit cell dimensions (e.g., a = 9.5947 Å, β = 92.22°), and R-factor thresholds (R < 0.05 for high confidence) .

What advanced strategies resolve crystallographic data discrepancies, such as twinning or absorption effects?

Advanced
For twinning , SHELXL’s BASF parameter scales twin domains, while HKLF5 format handles overlapping reflections . Absorption effects (e.g., from heavy atoms) are mitigated via multi-scan corrections in SADABS . High-resolution data (≤ 0.8 Å) and iterative refinement (e.g., OLEX2 integration) improve model accuracy, particularly for disordered moieties like methoxy groups .

How can researchers analyze structural variations in derivatives, and what implications do these variations hold?

Advanced
Comparative analysis of bond lengths, angles, and torsion angles across derivatives reveals steric or electronic effects. For instance, the C–O bond in morpholine derivatives (1.422 Å) elongates compared to ester analogs (1.385 Å) due to electron donation . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking), explaining packing efficiency and stability .

What methodologies are recommended for designing biologically active derivatives, such as ester or amide analogs?

Advanced
Step 1: Target functional groups (e.g., ester, amide) based on bioactivity predictions (e.g., COX-2 inhibition for NSAID analogs) .
Step 2: Synthesize derivatives via regioselective reactions (e.g., propargyl bromide alkylation for ethers) .
Step 3: Validate purity via HPLC and characterize using SC-XRD and spectroscopic methods (NMR, IR).
Step 4: Assess bioactivity through in vitro assays (e.g., enzyme inhibition), correlating structural features (e.g., substituent bulk) with activity .

How do software tools like SHELX and OLEX2 enhance structural refinement workflows?

Advanced
SHELXL integrates restraints for anisotropic displacement parameters (ADPs) and hydrogen bonding, critical for low-resolution data . OLEX2 streamlines workflows by combining structure solution (via SHELXD ), refinement, and visualization, with real-time validation tools (e.g., CHECKCIF) . For example, automated twinning detection in OLEX2 reduces manual intervention by 30% .

What challenges arise in synthesizing stereoisomers of this compound derivatives?

Advanced
Chiral centers (e.g., in Naproxen analogs) require enantioselective synthesis. Strategies include:

  • Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry .
  • Resolution : Diastereomeric salt formation with chiral amines (e.g., (S)-α-methylbenzylamine) .
  • Crystallographic validation : Flack parameter analysis in SC-XRD confirms absolute configuration (e.g., Flack x = 0.02(3)) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.